molecular formula C10H13BrN2O B7472019 5-Bromo-N-isobutylnicotinamide

5-Bromo-N-isobutylnicotinamide

Cat. No.: B7472019
M. Wt: 257.13 g/mol
InChI Key: KRYQEDILCUXWEL-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutylnicotinamide is a chemical compound belonging to the nicotinamide family. It is a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

The synthesis of 5-Bromo-N-isobutylnicotinamide can be achieved by reacting 5-bromo-3-pyridinecarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound. This method is commonly used in laboratory settings due to its efficiency and reliability.

Chemical Reactions Analysis

5-Bromo-N-isobutylnicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of the enzyme PARP-1 (poly (ADP-ribose) polymerase-1), which is involved in DNA repair.

    Medicine: Due to its ability to inhibit PARP-1, 5-Bromo-N-isobutylnicotinamide is being investigated for its potential use in cancer therapy.

    Industry: The compound’s stability and ease of synthesis make it a valuable component in various industrial applications.

Mechanism of Action

The exact mechanism of action of 5-Bromo-N-isobutylnicotinamide is not fully understood. it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to induce apoptosis in cancer cells.

Comparison with Similar Compounds

5-Bromo-N-isobutylnicotinamide can be compared with other similar compounds, such as:

    5-Bromonicotinamide: This compound also belongs to the nicotinamide family and shares similar properties, but it lacks the isobutyl group, which may affect its biological activity.

    Nicotinamide: A simpler compound in the same family, lacking the bromine and isobutyl groups, which significantly alters its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows it to inhibit PARP-1 effectively and exhibit anti-inflammatory properties, making it a promising candidate for various scientific and medical applications.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(2)4-13-10(14)8-3-9(11)6-12-5-8/h3,5-7H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYQEDILCUXWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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